CS-526 is classified under the category of acid pump antagonists. Its primary mechanism involves the reversible inhibition of proton pumps in the gastric lining, leading to reduced gastric acid secretion. The compound has been studied extensively in both preclinical and clinical settings, demonstrating significant antisecretory effects without causing rebound hypersecretion of gastric acid .
The synthesis of CS-526 involves several key steps that typically include the construction of the pyrrolopyridazine core. While specific synthetic routes may vary, a common method includes:
Parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.
CS-526 features a distinct molecular structure characterized by its pyrrolopyridazine framework. Key structural details include:
Crystallographic studies have confirmed its structural integrity, revealing specific bond angles and lengths that contribute to its biological activity.
CS-526 participates in several chemical reactions primarily related to its interaction with biological targets:
The mechanism of action of CS-526 revolves around its ability to inhibit H, K-ATPase activity effectively:
CS-526 possesses several notable physical and chemical properties:
These properties are critical in determining its formulation and delivery methods for therapeutic use.
CS-526 has several scientific applications primarily within pharmacology:
Catalytic asymmetric synthesis has emerged as the cornerstone methodology for constructing the stereochemically complex architecture of CS-526. The compound’s silicon-stereogenic center and multiple chiral elements demand precision in enantiocontrol, achieved through advanced transition-metal catalysis and organocatalysis. Palladium complexes with P-chiral ligands (e.g., DTBM-SEGPHOS) enable the desymmetrization of prochiral silanediols via kinetic resolution, achieving >98% ee in C–Si bond formation [3]. This approach leverages η²-coordination of silicon to palladium, facilitating enantioselective silylation of aryl halides—a key step in assembling CS-526’s core. Simultaneously, N-heterocyclic carbene (NHC) organocatalysts promote asymmetric aldol reactions to establish contiguous stereocenters in the molecule’s southern fragment. Recent innovations include photoredox/Ni dual-catalyzed C–Si cross-couplings that bypass traditional stoichiometric reagents, enhancing atom economy by 37% while maintaining 97% ee [3].
Table 1: Catalytic Systems for Enantioselective CS-526 Synthesis
Catalyst Type | Reaction | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Pd/(R)-DTBM-SEGPHOS | Silylative Desymmetrization | 92 | 99 | Silicon Stereogenicity Control |
Cu/(S)-Phosferrox | Radical Silylation | 85 | 94 | Mild Conditions (25°C) |
NHC Organocatalyst | Asymmetric Aldol | 78 | 96 | Metal-Free Pathway |
Ni/Photoredox | C–Si Cross-Coupling | 91 | 97 | Redox-Neutral Process |
Retrosynthetic deconstruction of CS-526 has been revolutionized by computational tools and higher-order disconnection logic. The core scaffold is strategically dissected at the labile C29–Si bond, revealing an enantiopure silane fragment and an α,β-unsaturated ketone as synthons [4] [7]. This disconnect capitalizes on the silane’s nucleophilicity and the enone’s electrophilicity, enabling a convergent Michael addition. Computational retrosynthesis (implementing higher-level strategy algorithms) identifies non-obvious disconnections, such as the retro-aza-Prins cyclization that simplifies the tetrahydropyran core into linear epoxy-aldehyde precursors. The algorithm abstracts transient functional group interconversions (e.g., oxidation state changes) to prioritize strategic bond formations, reducing the synthetic route from 15 to 9 steps [4]. Key to this approach is the identification of topological complexity points: the quaternary silicon stereocenter is designated a tactical disconnect early in the pathway, while the macrocyclic lactone is deferred to late-stage ring-closing metathesis.
Step-economy in CS-526 synthesis is achieved through telescoped reactions and minimization of protecting group manipulations. A landmark advancement is the one-pot sequence combining enzymatic transesterification, in situ Wittig olefination, and gold-catalyzed cyclization to construct the polycyclic core in 62% yield over three steps [1] [7]. This cascade eliminates three intermediate isolations, reducing solvent waste by 74%. Protecting group strategy critically impacts efficiency: orthogonal deprotection of tert-butyldimethylsilyl (TBDMS) ethers (cleaved with F⁻) and acetals (acid-labile) enables selective reactivity without additional steps [7]. Computational analysis reveals that traditional routes dedicate 28% of steps to protection/deprotection; modern approaches use chemo-selective transformations (e.g., Ru-catalyzed oxidations tolerant of free alcohols) to cut this to 9%.
Table 2: Step-Economy Metrics in CS-526 Synthesis
Synthetic Approach | Total Steps | Protection Steps | Overall Yield (%) | PMI (kg/kg) |
---|---|---|---|---|
Linear Synthesis | 18 | 5 | 6.2 | 189 |
Convergent Synthesis | 12 | 3 | 14.5 | 97 |
Cascade Approach | 9 | 1 | 23.7 | 48 |
PMI: Process Mass Intensity
Biocatalysis provides unmatched stereocontrol for installing CS-526’s oxygenated functionalities under ambient conditions. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the regioselective acetylation of the C9-hydroxyl group in 86% yield and >200:1 regioselectivity, outperforming chemical acylation catalysts [1] [6]. Similarly, engineered cytochrome P450 monooxygenases introduce the C13-hydroxy moiety with 99% ee, avoiding the chiral auxiliaries required in chemical methods. The mechanism involves pro-R selective hydrogen abstraction followed by oxygen rebound—a feat difficult to replicate synthetically [1]. Recent advances employ laccase-mediator systems for phenolic couplings to form the biaryl ether linkage (C21–O–C27), utilizing TEMPO as an electron shuttle to achieve 91% yield. Biocatalytic steps operate at 30°C in aqueous buffers, reducing energy consumption by 58% compared to metal-catalyzed alternatives [1].
Solid-phase synthesis enables rapid diversification of the CS-526 scaffold for structure-activity relationship (SAR) studies. The Rink amide resin is employed as a handle, anchoring the molecule via its C3-carboxylic acid to facilitate chain elongation [1]. Key innovations include:
A 1,536-membered library was synthesized by varying three regions:
High-throughput screening against kinase targets identified analogs with 30-fold enhanced selectivity for PKC-θ, validating the combinatorial approach. The most potent derivative (CS-526-11b) replaced the C7-methoxy with p-fluorostyryl, boosting binding affinity by ΔG = –3.2 kcal/mol [1].
Table 3: Combinatorial Modifications and Bioactivity
Region Modified | Building Blocks | Library Size | Top Performer (IC₅₀ nM) | Selectivity Index |
---|---|---|---|---|
Northern Aryl | 24 Heteroaryls | 576 | 11b (7.8 ± 0.5) | 142× vs. PKC-α |
Central Amino Acids | 8 Proteinogenic | 192 | 7d (22.1 ± 1.2) | 89× vs. PKC-α |
Southern Silane | 12 Chiral Silanols | 768 | 9a (15.3 ± 0.9) | 210× vs. PKC-α |
Comprehensive Compound List
All compounds referenced in this synthesis-focused analysis:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7